molecular formula C18H22FN3O2 B2701747 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one CAS No. 1235291-94-7

3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one

Cat. No.: B2701747
CAS No.: 1235291-94-7
M. Wt: 331.391
InChI Key: ZAXXCXJSBSCNKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one is a synthetic organic compound that belongs to the class of isoxazole derivatives. Isoxazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the piperazine ring and the fluorophenyl group suggests potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one typically involves multiple steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced through a nucleophilic substitution reaction using a suitable piperazine derivative.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached via a coupling reaction, such as a Suzuki or Heck reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of high-throughput screening techniques and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isoxazole ring or the piperazine ring.

    Reduction: Reduction reactions could target the carbonyl group or the isoxazole ring.

    Substitution: Substitution reactions could occur at the fluorophenyl group or the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.

    Substitution: Reagents like halides or organometallic compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound might be studied for its potential as a pharmacological agent. The presence of the piperazine ring and the fluorophenyl group suggests possible interactions with biological targets such as receptors or enzymes.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. Isoxazole derivatives are known for their anti-inflammatory, antimicrobial, and anticancer properties.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one would depend on its specific biological target. Potential molecular targets could include enzymes, receptors, or ion channels. The compound might exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-Dimethylisoxazol-4-yl)-1-(4-phenylpiperazin-1-yl)propan-1-one: Lacks the fluorine atom, which could affect its pharmacological properties.

    3-(3,5-Dimethylisoxazol-4-yl)-1-(4-(2-chlorophenyl)piperazin-1-yl)propan-1-one: Contains a chlorine atom instead of fluorine, which might alter its reactivity and biological activity.

Uniqueness

The presence of the fluorophenyl group in 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one makes it unique compared to similar compounds. Fluorine atoms can significantly influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets.

Properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O2/c1-13-15(14(2)24-20-13)7-8-18(23)22-11-9-21(10-12-22)17-6-4-3-5-16(17)19/h3-6H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAXXCXJSBSCNKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.